1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a trifluoromethylbenzyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and 2-(trifluoromethyl)benzyl chloride.
Reaction Conditions: The piperidine is first protected with tert-butyl chloroformate to form the tert-butoxycarbonyl-protected piperidine. This intermediate is then reacted with 2-(trifluoromethyl)benzyl chloride under basic conditions to introduce the trifluoromethylbenzyl group.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-purity reagents, controlled temperatures, and efficient purification techniques.
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: The compound is used in the development of new materials and chemical processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The pathways involved depend on the specific biological context, but may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid can be compared with other similar compounds:
Similar Compounds: Similar compounds include other piperidine derivatives, such as 1-(tert-Butoxycarbonyl)-4-benzylpiperidine and 1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)piperidine.
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3NO4/c1-17(2,3)27-16(26)23-10-8-18(9-11-23,15(24)25)12-13-6-4-5-7-14(13)19(20,21)22/h4-7H,8-12H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUTZQLOIISSMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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